molecular formula C14H19NO4 B2576850 (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid CAS No. 1048380-64-8

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid

Cat. No.: B2576850
CAS No.: 1048380-64-8
M. Wt: 265.309
InChI Key: QBZNIVLSCXDTAG-ACGXKRRESA-N
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Description

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylbutanoylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the protection of functional groups, followed by the formation of the desired amide bond and subsequent deprotection. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and pH, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the amide can produce primary amines.

Scientific Research Applications

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme interactions and metabolic pathways.

    Medicine: It has potential therapeutic applications due to its bioactive properties.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-3-(4-Hydroxyphenyl)-2-(2-methylpropanoylamino)propanoic acid
  • (2S)-3-(4-Hydroxyphenyl)-2-(2-ethylbutanoylamino)propanoic acid

Uniqueness

(2S)-3-(4-Hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid is unique due to its specific structural features, such as the presence of both a hydroxyphenyl group and a methylbutanoylamino group

Properties

IUPAC Name

(2S)-3-(4-hydroxyphenyl)-2-(2-methylbutanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-3-9(2)13(17)15-12(14(18)19)8-10-4-6-11(16)7-5-10/h4-7,9,12,16H,3,8H2,1-2H3,(H,15,17)(H,18,19)/t9?,12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZNIVLSCXDTAG-ACGXKRRESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1048380-64-8
Record name (2S)-3-(4-hydroxyphenyl)-2-(2-methylbutanamido)propanoic acid
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